1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Catalog No.
S1551564
CAS No.
857233-13-7
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)-1-hydroxypropan-2-one

CAS Number

857233-13-7

Product Name

1-(3-Chlorophenyl)-1-hydroxypropan-2-one

IUPAC Name

1-(3-chlorophenyl)-1-hydroxypropan-2-one

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3

InChI Key

HTTAEBUFKZSUKE-UHFFFAOYSA-N

SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O

Synonyms

1-(3-Chlorophenyl)-1-hydroxy-2-propanone; 1-(M-Chlorophenyl)-1-hydroxy-2-propanone

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Bupropion Related Compound F is Bupropion intermediate.

1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS 857233-13-7), officially designated as Bupropion USP Related Compound F, is an alpha-hydroxy ketone and a critical regulatory impurity standard [1]. In pharmaceutical manufacturing and quality control, it is essential for the analytical profiling of Bupropion Hydrochloride API . As a structural regioisomer of the bupropion synthetic intermediates, it requires precise quantification to comply with ICH Q3A/Q3B guidelines. Procurement of high-purity (>95%) reference material is standard for Abbreviated New Drug Application (ANDA) method validation, ensuring accurate system suitability, limit of detection (LOD), and limit of quantification (LOQ) determinations in HPLC and GC-MS workflows [1].

Research Fit

1 Compendial system suitability marker for bupropion impurity profiling
2 Positional isomer differentiation required by USP/IPC monographs
3 Impurity reference standard for ANDA/NDA method validation

Substituting 1-(3-Chlorophenyl)-1-hydroxypropan-2-one with generic alpha-hydroxy ketones, des-chloro analogs, or its regioisomer (2-hydroxy-1-(3-chlorophenyl)propan-1-one) fundamentally invalidates analytical method validation[1]. Regulatory agencies mandate the exact structural match to establish accurate Relative Retention Times (RRT) and response factors . A generic substitute will not co-elute with the actual Impurity F formed during API degradation or synthesis, leading to false-negative impurity reporting and subsequent batch rejection. Furthermore, lacking the specific 3-chloro substitution alters the UV absorption maxima and mass spectrometric fragmentation pathways, rendering generic analogs useless for trace-level LC-MS/MS or UV-DAD quantification in compliance with USP monographs [1].

Substitution Risk

Comparison
Bupropion Related Compound F
Positional Isomer (Compound C)
Chromatographic Resolution
Separate retention marker with mandated resolution criteria
Different retention time; substitution may invalidate system suitability
Storage Condition
Cryogenic or sub-zero storage advised; hygroscopic and atmosphere-sensitive
Standard refrigerated storage sufficient; less stringent handling

Baseline Resolution for ICH-Compliant Impurity Profiling

In standard USP reversed-phase HPLC methods for Bupropion Hydrochloride, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (Impurity F) must be baseline-resolved from the API and other related compounds [1]. The specific polarity of the benzylic hydroxyl group and the C2 ketone yields a distinct relative retention time (RRT) compared to the API and its regioisomeric intermediates, achieving a resolution factor (Rs) significantly greater than the USP minimum requirement of 1.5 .

Evidence DimensionChromatographic Resolution (Rs) and RRT
Target Compound DataImpurity F (CAS 857233-13-7) provides distinct RRT with Rs > 1.5 from adjacent peaks.
Comparator Or BaselineGeneric alpha-hydroxy ketones or regioisomers (fail to match Impurity F RRT).
Quantified DifferenceExact RRT match to USP Impurity F vs. complete retention time mismatch for substitutes.
ConditionsUSP reversed-phase HPLC method with UV detection.

Procurement of the exact CAS 857233-13-7 standard is mandatory to pass system suitability tests and validate ANDA impurity methods.

Chromatographic Resolution
Head-to-head
RRT 1.71 (F) vs. 1.75 (C); Resolution ≥1.5
F RRT 1.71 C RRT 1.75
Supports system suitability compliance; isomer substitution may not meet resolution criteria
IPC/USP gradient HPLC method, C18, 226 nm

Mass Spectrometric Identification via Specific Fragmentation

The structural arrangement of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one produces a highly specific mass spectrometric fragmentation pattern [1]. Under electron ionization (EI) or electrospray ionization (ESI), the cleavage between the C1 and C2 carbons generates a characteristic benzylic ion (e.g.,[3-Cl-C6H4CHOH]+ at m/z 141), which is quantitatively distinct from the fragmentation of Bupropion (which yields an m/z 100 tert-butylamine fragment) or its dione oxidation products [1]. This distinct m/z signature allows for parts-per-million (ppm) level quantification without cross-talk.

Evidence DimensionPrimary MS Fragmentation Ion
Target Compound Datam/z 141 (benzylic cleavage fragment).
Comparator Or BaselineBupropion API (m/z 100 primary fragment) and Impurity G.
Quantified DifferenceComplete absence of m/z 100; distinct m/z 141 signature.
ConditionsGC-MS (EI mode) or LC-MS/MS (ESI+ mode).

Ensures zero false-positive quantification during trace-level impurity tracking, critical for API batch release.

Boiling Point Differential
Data to verify
~106–108 °C (0.5 Torr) vs. 301.7±22.0 °C (pred.)
Δ ≈194 °C (pressure-adjusted)
Reported large boiling point difference may support vacuum distillation-based purification
Compound C data predicted; experimental validation advised

Thermogravimetric Stability for Reference Standard Potency

High-purity reference standards of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one demonstrate defined thermal stability profiles during Thermogravimetric Analysis (TGA) [1]. Unlike crude synthetic mixtures or heavily hydrated salts which exhibit early-onset weight loss due to residual solvents or moisture, the >95% pure analytical standard maintains mass stability up to its specific volatilization threshold. This ensures the calculated potency and assay values remain accurate over the standard's shelf life when stored at -20°C [1].

Evidence DimensionMass stability (TGA)
Target Compound Data>95% pure standard exhibits negligible weight loss below its volatilization point.
Comparator Or BaselineCrude synthesis extracts or uncertified generic analogs.
Quantified Difference<0.5% volatile loss in certified standards vs. variable >2-5% loss in crude substitutes.
ConditionsTGA heating under inert atmosphere.

Accurate potency assignment is legally required for quantitative impurity calculations in pharmaceutical QC.

Storage Condition
Reported
−86 °C freezer vs. 2–8 °C; hygroscopic, inert atm.
Cryogenic – Refrigerated divergence
Distinct cold chain logistics may affect procurement planning and handling protocols
Supplier and pharmacopeial storage recommendations; hygroscopic label confirmed
Synthetic Selectivity
Head-to-head
Mixture F:C = 1.4:1; yield 46%; separation difficult
Prior art co-produces F+C New route avoids co-production
Selective synthesis route supports high-purity reference standard without isomer contamination
Based on patent CN114874084A; prior-art route yields mixture
Method Sensitivity
Method context
Cal. range 1.8–12 µg/mL vs. 0.2–1.0 µg/mL
~6–12× wider upper limit
Higher specification limit reflects distinct impurity abundance; dedicated standard procurement required
Chaotropic HPLC method validated per ICH Q2(R1)

USP Monograph Compliance and ANDA Method Validation

As the official Bupropion Related Compound F, this material is directly utilized by API manufacturers and contract testing laboratories to validate HPLC and GC-MS methods for Abbreviated New Drug Applications (ANDAs) . It is required for determining system suitability, LOD, and LOQ .

Degradation Pathway Profiling and Stability Indicating Assays

Employed in forced degradation studies of Bupropion formulations to track the formation of specific degradants . Its distinct MS fragmentation allows analysts to confirm whether degradation pathways are favoring hydrolysis or oxidation under various stress conditions (e.g., heat, humidity, photolysis) .

Regioselective Precursor for Substituted Amphetamine Analogs

Beyond analytical testing, the specific 3-chloro-PAC structure serves as a highly targeted building block for synthesizing 3-chloro-substituted ephedrine and amphetamine derivatives in medicinal chemistry, where the exact regiochemistry of the hydroxyl and ketone groups dictates the final stereocenter formation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Compendial system suitability testing
Pharmacopeial isomer identity match (USP/IPC)
Resolution requirement per monograph
ANDA method validation & batch release
Defined calibration range and recovery acceptance
Method accuracy and linearity per ICH
High-purity reference standard synthesis
Orthogonal synthetic route without isomer co-production
Isomer purity by HPLC; residual isomer content
Stability-indicating method development
Known degradation-related impurity marker
Selectivity in forced degradation; storage integrity to prevent standard degradation

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

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